molecular formula C10H13N3O2S B2673559 2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide CAS No. 1797792-59-6

2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2673559
CAS No.: 1797792-59-6
M. Wt: 239.29
InChI Key: KSIWHWWWYWWIPL-UHFFFAOYSA-N
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Description

“2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it contains a thiophene ring, an imidazolidine ring, and a carboxamide group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiophene derivatives and related compounds involve various chemical reactions to produce compounds with potential biological activities. For instance, the synthesis of thiazolidine derivatives as cardiotonic agents involved modifying the thiazolidine moiety and testing the analogues for cardiotonic activity, revealing the importance of the thiazolidine structure in biological activity (Nate et al., 1987). Similarly, the preparation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate and their antimicrobial activity highlights the diverse chemical reactions used to synthesize and evaluate thiophene derivatives (Spoorthy et al., 2021).

Biological Evaluation

Thiophene derivatives and related compounds have been extensively evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial activity against a range of bacteria and fungi, illustrating the potential of thiophene derivatives in antimicrobial applications (Abd Alhameed et al., 2019). Another study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against cancer cell lines, indicating the potential of thiophene-containing compounds in cancer therapy (Deady et al., 2005).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of thiophene derivatives are notable, with several studies highlighting their effectiveness against various microorganisms and cancer cells. The synthesis and biological evaluation of some innovative coumarin derivatives containing the thiazolidin-4-one ring underscore the antimicrobial potential of these compounds (Ramaganesh et al., 2010). Additionally, the bioinorganic relevance of some Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases demonstrated antimicrobial activity, further supporting the potential of thiophene derivatives in developing new antimicrobial agents (Singh et al., 2009).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” and similar compounds could be subjects of future research in medicinal chemistry.

Properties

IUPAC Name

2-oxo-N-(2-thiophen-3-ylethyl)imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-9(13-5-4-12-10(13)15)11-3-1-8-2-6-16-7-8/h2,6-7H,1,3-5H2,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIWHWWWYWWIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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